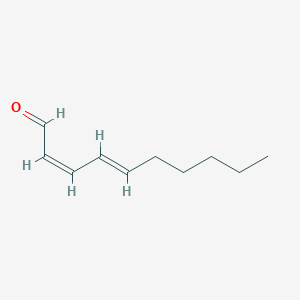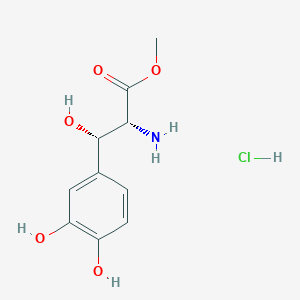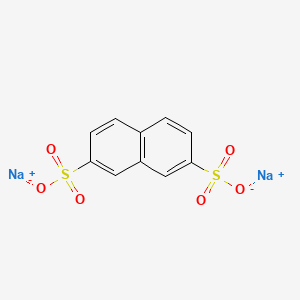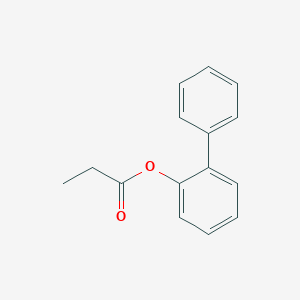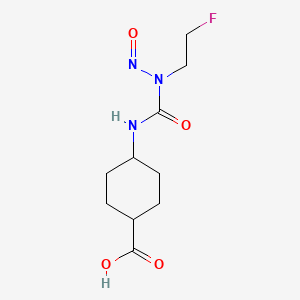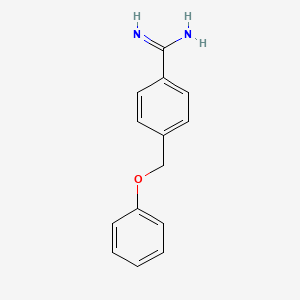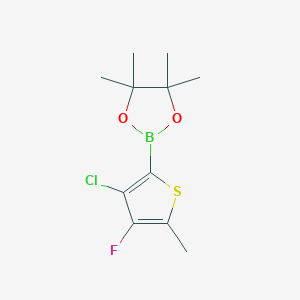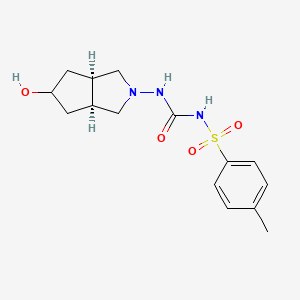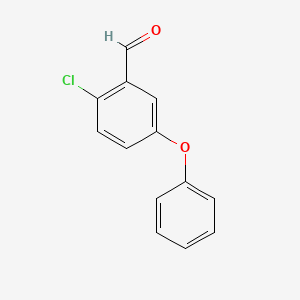
2-Chloro-5-phenoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the second position and a phenoxy group at the fifth position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenoxybenzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with phenol in the presence of a base, followed by reduction of the nitro group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 100-150°C
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-Chloro-5-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group to form alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).
Major Products:
Oxidation: 2-Chloro-5-phenoxybenzoic acid.
Reduction: 2-Chloro-5-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
2-Chloro-5-phenoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-5-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.
相似化合物的比较
2-Chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a phenoxy group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.
2-Chloro-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of a phenoxy group.
Uniqueness: 2-Chloro-5-phenoxybenzaldehyde is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.
属性
分子式 |
C13H9ClO2 |
|---|---|
分子量 |
232.66 g/mol |
IUPAC 名称 |
2-chloro-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-13-7-6-12(8-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H |
InChI 键 |
KQMDFOHJYVWWEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


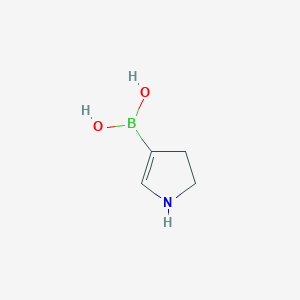
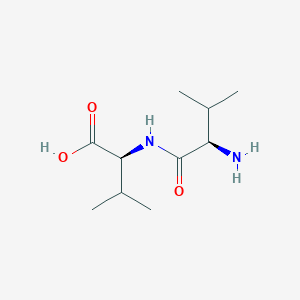
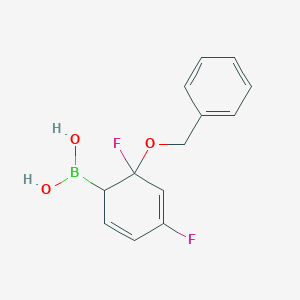
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)

![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
